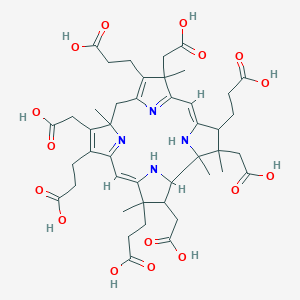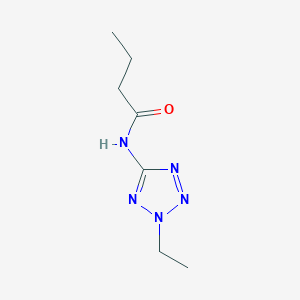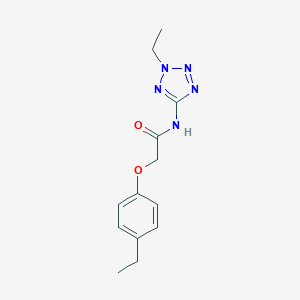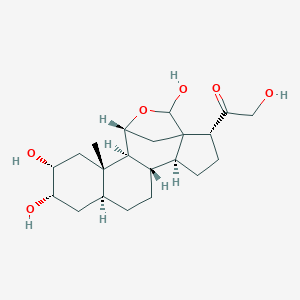
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol, also known as F-ara-AMP, is a nucleoside analogue that has shown potential in the treatment of various types of cancer. It is a modified version of the nucleoside adenosine, which is an essential component of DNA and RNA. F-ara-AMP has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol is converted into F-ara-ATP, which is an active metabolite. F-ara-ATP inhibits the activity of enzymes involved in the synthesis of DNA and RNA, leading to the accumulation of damaged DNA and RNA in cancer cells. This leads to the activation of apoptotic pathways, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both antitumor and immunosuppressive effects. It inhibits the activity of DNA and RNA synthesis enzymes, leading to the accumulation of damaged DNA and RNA in cancer cells. This leads to the activation of apoptotic pathways, which ultimately leads to cell death. This compound also has immunosuppressive effects, which makes it useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has several advantages for laboratory experiments. It is easy to synthesize and can be produced in large quantities. It is also stable and can be stored for long periods without degradation. However, this compound has some limitations. It is toxic to normal cells, which limits its use in vivo. It also has limited solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on (3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol. One direction is to investigate its potential in combination with other chemotherapy drugs. Another direction is to explore its potential in the treatment of autoimmune diseases. Further research is also needed to determine the optimal dosage and administration of this compound for different types of cancer. Finally, research is needed to develop new methods for synthesizing this compound that are more efficient and cost-effective.
Métodos De Síntesis
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol can be synthesized using different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various reagents and solvents to modify the structure of adenosine and produce this compound. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction between adenosine and the fluorinated alkyl sulfonate to produce this compound. Both methods have been used successfully to produce this compound in the laboratory.
Aplicaciones Científicas De Investigación
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol has been extensively studied for its potential in the treatment of various types of cancer. It has been shown to be effective against leukemia, lymphoma, and solid tumors. This compound is a prodrug, which means that it is inactive until it is converted into an active form by the body. Once it is activated, it interferes with the synthesis of DNA and RNA in cancer cells, leading to cell death. This compound has also been shown to have immunosuppressive effects, which makes it useful in the treatment of autoimmune diseases.
Propiedades
Número CAS |
134782-20-0 |
|---|---|
Fórmula molecular |
C13H18FN5O3S |
Peso molecular |
343.38 g/mol |
Nombre IUPAC |
(3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(3-fluoropropylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H18FN5O3S/c14-2-1-3-23-4-7-9(20)10(21)13(22-7)19-6-18-8-11(15)16-5-17-12(8)19/h5-7,9-10,13,20-21H,1-4H2,(H2,15,16,17)/t7-,9-,10-,13?/m1/s1 |
Clave InChI |
UWHBOQMWBBJYCL-RJNFYWFKSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CSCCCF)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCF)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCCF)O)O)N |
Sinónimos |
5'-deoxy-5'-((2-monofluoroethyl)thio)adenosine 5-DMETA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)


![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)

![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237839.png)